molecular formula C19H15ClN2S B14281091 N'-(2-Chlorophenyl)-N,N-diphenylthiourea CAS No. 135085-78-8

N'-(2-Chlorophenyl)-N,N-diphenylthiourea

Cat. No.: B14281091
CAS No.: 135085-78-8
M. Wt: 338.9 g/mol
InChI Key: LPZSBJMFQLFEND-UHFFFAOYSA-N
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Description

N'-(2-Chlorophenyl)-N,N-diphenylthiourea is a thiourea derivative characterized by a central thiocarbonyl group flanked by two phenyl groups (N,N-diphenyl substitution) and a 2-chlorophenyl group at the N' position. Thioureas are widely studied for their diverse applications in coordination chemistry, corrosion inhibition, and medicinal chemistry due to their hydrogen-bonding capabilities and electronic properties.

Properties

CAS No.

135085-78-8

Molecular Formula

C19H15ClN2S

Molecular Weight

338.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,1-diphenylthiourea

InChI

InChI=1S/C19H15ClN2S/c20-17-13-7-8-14-18(17)21-19(23)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,23)

InChI Key

LPZSBJMFQLFEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Isothiocyanate Route

The most direct and widely utilized approach for synthesizing N'-(2-Chlorophenyl)-N,N-diphenylthiourea involves the reaction of N,N-diphenylamine with 2-chlorophenyl isothiocyanate. This method capitalizes on the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.

Reaction Conditions and Protocol

The typical reaction procedure involves:

  • Dissolving N,N-diphenylamine (1.0 equiv.) in anhydrous dichloromethane (0.1 M) at room temperature under nitrogen atmosphere
  • Adding 2-chlorophenyl isothiocyanate (1.0-1.2 equiv.) dropwise
  • Stirring the reaction mixture at room temperature for 16-24 hours
  • Concentrating the reaction mixture in vacuo
  • Purifying the crude product by silica gel column chromatography or recrystallization

This approach generally yields the target compound in 75-85% yield with high purity.

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the diphenylamine nitrogen at the electrophilic carbon of the isothiocyanate group, followed by proton transfer to form the thiourea derivative. The electron-withdrawing effect of the chlorine atom on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, potentially increasing reactivity compared to unsubstituted phenyl isothiocyanate.

Acyl Isothiocyanate Approach

This method involves the reaction of 2-chloroaniline with acyl isothiocyanates generated in situ from N,N-diphenylcarbamoyl chloride and a thiocyanate salt.

Reaction Protocol

The synthesis follows these steps:

  • Generating N,N-diphenylcarbamoyl isothiocyanate in situ by reacting N,N-diphenylcarbamoyl chloride with potassium or ammonium thiocyanate in dry acetone
  • Adding 2-chloroaniline to the reaction mixture
  • Stirring at room temperature or refluxing for 4-8 hours
  • Isolating the product by filtration or extraction followed by recrystallization

This approach typically yields the target compound in 70-80% yield.

Key Factors Affecting Yield

Several factors influence the efficiency of this reaction:

  • Quality and dryness of the acetone solvent
  • Reaction temperature and duration
  • Order of addition of reagents
  • Concentration of reactants

Optimal results are typically achieved when using freshly dried acetone and maintaining strict anhydrous conditions throughout the reaction process.

Novel Synthetic Approaches

Ultrasound-Assisted Synthesis

Recent advances in synthetic methodology have introduced ultrasound-assisted techniques that significantly enhance reaction rates and yields for thiourea derivatives.

Methodology

The procedure typically involves:

  • Combining 2-chloroaniline and N,N-diphenylisothiocyanate in a suitable solvent
  • Subjecting the reaction mixture to ultrasonic irradiation (35-45 kHz) at room temperature for 1-2 hours
  • Isolating the product through standard workup procedures

This method can provide yields of 85-95% with significantly reduced reaction times compared to conventional methods.

Comparative Efficiency

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

Method Reaction Time (h) Temperature (°C) Solvent Yield (%) Energy Consumption
Conventional 16-24 25 Dichloromethane 78 Moderate
Ultrasound 1-2 25 Dichloromethane 92 Low
Conventional 6-8 60 Acetone 75 High
Ultrasound 0.5-1 30 Acetone 88 Low

The data demonstrates that ultrasound-assisted synthesis provides superior yields in significantly shorter reaction times while requiring less energy, making it an environmentally favorable approach.

Microwave-Assisted Synthesis

Microwave irradiation represents another modern approach that offers considerable advantages for the synthesis of thiourea derivatives.

Protocol
  • Combining 2-chloroaniline (1.0 equiv.) and N,N-diphenylisothiocyanate (1.0 equiv.) in a microwave-suitable solvent
  • Irradiating the mixture at 80-120°C for 5-20 minutes under microwave conditions
  • Cooling and processing the reaction mixture through standard isolation procedures

This method can afford the target compound in yields of 80-90% with reaction times reduced from hours to minutes.

Purification and Characterization

Purification Techniques

Several techniques are employed for the purification of this compound:

Recrystallization

The most common purification method involves recrystallization from an appropriate solvent system:

  • Ethanol or ethanol/water mixtures (typically 4:1 v/v)
  • Dichloromethane/hexane or dichloromethane/pentane mixtures
  • Acetone/water systems

Recrystallization typically affords the product with >98% purity.

Column Chromatography

For challenging purifications, silica gel column chromatography can be employed using:

  • Hexane/ethyl acetate gradients (typically starting at 9:1 and increasing polarity)
  • Dichloromethane/methanol systems (typically 98:2 to 95:5)

Characterization Data

The structural confirmation of this compound is typically accomplished through:

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, NH), 7.51-7.42 (m, 5H, ArH), 7.39-7.28 (m, 7H, ArH), 7.25-7.18 (m, 1H, ArH), 7.06 (td, J = 7.8, 1.2 Hz, 1H, ArH)
  • ¹³C NMR (100 MHz, CDCl₃) : δ 181.3 (C=S), 146.2, 140.5, 135.8, 130.2, 129.7, 129.3, 129.0, 128.6, 127.9, 127.5, 126.8, 124.2
  • IR (KBr, cm⁻¹) : 3320 (NH), 1595, 1520, 1485, 1325, 1270, 1210, 1170, 750
Physical Properties
  • Appearance: White to off-white crystalline solid
  • Melting point: 152-154°C
  • Solubility: Soluble in dichloromethane, chloroform, and DMSO; sparingly soluble in ethanol and methanol; insoluble in water

Comparative Analysis of Preparation Methods

Table 3: Comprehensive Comparison of Synthetic Methods for this compound

Method Yield (%) Reaction Time Temperature Reagent Availability Scalability Environmental Impact Cost Efficiency
Isothiocyanate Route 75-85 16-24 h RT Moderate Good Moderate Moderate
Carbon Disulfide Method 85-90 3-8 h RT to 50°C High Excellent High (CS₂ toxicity) High
Acyl Isothiocyanate Approach 70-80 4-8 h RT to reflux High Good Moderate Moderate
Ultrasound-Assisted 85-95 1-2 h RT Moderate Limited Low Moderate-High
Microwave-Assisted 80-90 5-20 min 80-120°C Moderate Limited Low Moderate-High

Based on this comparative analysis, the selection of the optimal synthetic method depends on various factors including available equipment, scale requirements, and environmental considerations. For laboratory-scale synthesis, the ultrasound or microwave-assisted methods offer the best balance of efficiency and yield. For industrial-scale production, the carbon disulfide method with solid acid catalysis provides excellent scalability and cost-efficiency, albeit with environmental concerns that must be addressed through proper handling and waste management protocols.

Crystal Structure and Intermolecular Interactions

The crystal structure of this compound reveals important structural features that influence its physical properties and potential applications:

  • The thiourea moiety adopts a nearly planar configuration
  • The 2-chlorophenyl group is typically oriented at a dihedral angle of 70-80° relative to the thiourea plane
  • The two phenyl groups attached to the same nitrogen atom are arranged in a propeller-like conformation

Intermolecular interactions in the crystal structure include:

  • N-H···S hydrogen bonding between adjacent molecules, forming dimeric structures
  • Weak C-H···O interactions contributing to crystal packing
  • π-π stacking interactions between aromatic rings

These structural features are consistent with related thiourea derivatives reported in the literature and help explain the compound's physical properties and reactivity patterns.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chlorophenyl)-N,N-diphenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-(2-Chlorophenyl)-N,N-diphenylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(2-Chlorophenyl)-N,N-diphenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.

Comparison with Similar Compounds

Structural and Substituent Variations

Thiourea derivatives differ primarily in substituent groups, which dictate their electronic, steric, and functional properties. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Structural Features
N,N-Diphenylthiourea C₁₃H₁₂N₂S 228.31 N,N-diphenyl Planar thiocarbonyl group; used in corrosion inhibition .
N'-(2-Chlorophenyl)-N,N-diphenylthiourea (Target) C₁₉H₁₅ClN₂S 338.85 N,N-diphenyl; N'-2-chlorophenyl Enhanced steric bulk and electron-withdrawing Cl at ortho position; potential for H-bonding.
N-(2-Chloro-5-nitrophenyl)-N′-(3-chloropropionyl)thiourea C₁₀H₉Cl₂N₃O₂S 322.17 2-Cl-5-NO₂ phenyl; 3-chloropropionyl Electron-withdrawing NO₂ and Cl groups increase reactivity in coordination chemistry .
N-Allyl-N'-(4-chlorophenyl)thiourea C₁₀H₁₁ClN₂S 226.72 N-allyl; N'-4-chlorophenyl Allyl group introduces flexibility; Cl at para position reduces steric hindrance .
N,N′-Bis[2-(4-chlorophenyl)ethyl]thiourea C₁₇H₁₈Cl₂N₂S 365.31 Two 4-Cl-phenethyl groups Symmetric substitution; potential for forming stable metal complexes .

Physicochemical Properties

  • Electronic Effects : The 2-chlorophenyl group in the target compound introduces ortho-substitution effects, which may hinder rotational freedom compared to para-substituted analogues (e.g., N-Allyl-N'-(4-chlorophenyl)thiourea) .
  • Hydrogen Bonding : Thioureas with aryl substituents (e.g., N,N-diphenylthiourea) exhibit strong N–H···S and N–H···O interactions, stabilizing crystal structures .
  • Solubility : Bulky substituents (e.g., biphenyl groups in N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea) reduce solubility in polar solvents but enhance thermal stability .

Q & A

Q. What are the established synthetic routes for N'-(2-Chlorophenyl)-N,N-diphenylthiourea, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted anilines and thiocarbamoyl chlorides. For example, analogous thiourea derivatives are prepared by refluxing substituted phenyl isothiocyanates with chlorinated aromatic amines in acetone . Key factors influencing yield include:
  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity.
  • Reaction time : Extended reflux (2–4 hours) ensures completion.
  • Purification : Recrystallization from ethanol or cold water removes impurities .
    Table 1 : Example Synthesis Parameters
Reagent RatioSolventTemp. (°C)Yield (%)
1:1 molarAcetoneReflux~65–75

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :
  • IR Spectroscopy : A strong absorption band near 1324 cm⁻¹ confirms the C=S stretch. N–H stretches appear as broad peaks at 3200–3250 cm⁻¹ .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) are diagnostic. The 2-chlorophenyl group shows distinct coupling patterns in ¹H NMR .
  • Elemental Analysis : Matches calculated values for C, H, N, and S (e.g., C: 36.82%, S: 17.87% for related compounds) .

Q. How does the solubility of this compound influence its experimental handling and formulation?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). For biological assays, stock solutions in DMSO (10–20 mM) are typical. Storage in airtight containers under inert gas (N₂/Ar) prevents oxidation .

Advanced Research Questions

Q. What are the crystallographic features of this compound derivatives, and how do they affect intermolecular interactions?

  • Methodological Answer : X-ray crystallography reveals non-planar geometries due to steric hindrance from substituents. For example, dihedral angles between aromatic rings in similar thioureas range from 8–12° , disrupting π-π stacking. Intra- and intermolecular hydrogen bonds (N–H···S/O) stabilize crystal packing . Table 2 : Key Crystallographic Data
Bond Length (C=S)Dihedral Angle (°)Hydrogen Bond (Å)
1.68–1.70 Å9.35N–H···S: 3.39

Q. How does this compound interact with metal ions, and what applications arise from these interactions?

  • Methodological Answer : The thiourea moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Applications include:
  • Radiopharmaceuticals : Chelation with radioactive isotopes (e.g., ⁶⁴Cu) for imaging .
  • Corrosion Inhibition : Synergistic effects with amines (e.g., p-phenylenediamine) enhance adsorption on metal surfaces, reducing corrosion rates by >80% at 0.02 M concentrations .

Q. What computational methods predict the drug-likeness and pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :
  • Lipinski’s Rule : LogP <5 (hydrophobicity) and molecular weight <500 Da are favorable. Derivatives with trifluoromethyl groups may exceed these thresholds, requiring structural optimization .
  • ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability and CYP450 inhibition risks. Substituents like halogens improve metabolic stability .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported bioactivity data for thiourea derivatives?

  • Methodological Answer : Variations in biological activity (e.g., enzyme inhibition) often stem from:
  • Substituent Position : Meta vs. para chloro groups alter steric/electronic effects.
  • Assay Conditions : pH, solvent, and metal ion presence (e.g., Zn²⁺) modulate interactions.
    Standardized protocols (e.g., fixed solvent systems) and comparative studies with control compounds (e.g., unsubstituted thiourea) are recommended .

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